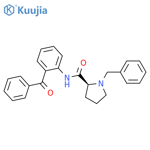

- Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acids, European Journal of Organic Chemistry, 2019, 2019(4), 732-741

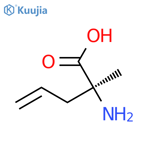

Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)

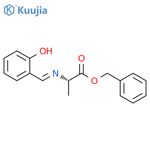

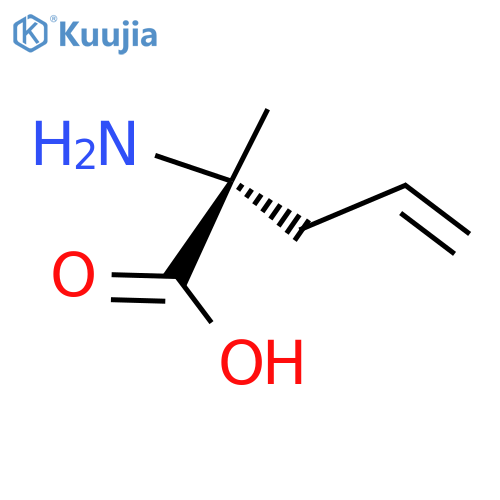

96886-56-5 structure

商品名:(2R)-2-amino-2-methyl-pent-4-enoic acid

(2R)-2-amino-2-methyl-pent-4-enoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-2-methylpent-4-enoic acid

- L-alpha-Allylalanine

- (2R)-2-amino-2-methylpent-4-enoic acid

- (R)-(+)-α-Allylalanine

- (R)-2-(2'-propylenyl) alanine

- (R)-2-amino-2-methyl-4-pentenoic acid

- 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-

- alpha-methyl-D-Allylglycine

- H-alpha-All-L-Ala-OH

- (S)-2-Amino-2-methyl-4-pentenoic acid

- A-ALLYL-D-ALA

- AmbotzHAA5240

- D-A-ALLYLALANINE

- H-A-ALL-D-ALA-OH

- (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)

- 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)

- (2R)-2-Azaniumyl-2-methylpent-4-enoate

- (R)-α-Allylalanine

- (2R)-2-amino-2-methyl-pent-4-enoic acid

- PS-12444

- AB04108

- AC-060

- (R)-(+)-

- CS-0089885

- (R)-a-Allylalanine (H-D-aMeGly(All)-OH)

- MFCD00153479

- A-Allylalanine

- SCHEMBL371079

- ALPHA-ALLYL-D-ALA

- (r)-alpha-allylalanine

- 96886-56-5

- (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)

- DTXSID00441959

- A-ALLYL-L-ALA

- AKOS016843850

- LT0126

- A inverted exclamation mark-Allyl-D-Ala

-

- MDL: MFCD00153479

- インチ: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1

- InChIKey: QMBTZYHBJFPEJB-ZCFIWIBFSA-N

- ほほえんだ: O=C([C@@](C)(CC=C)N)O

計算された属性

- せいみつぶんしりょう: 147.09000

- どういたいしつりょう: 129.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 226.2±33.0 °C at 760 mmHg

- フラッシュポイント: 90.6±25.4 °C

- 屈折率: 1.484

- PSA: 72.55000

- LogP: 1.00050

- じょうきあつ: 0.0±0.9 mmHg at 25°C

(2R)-2-amino-2-methyl-pent-4-enoic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:2-8°C

(2R)-2-amino-2-methyl-pent-4-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0993621-1g |

(R)-2-Amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 1g |

$900 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0415-500MG |

(2R)-2-amino-2-methyl-pent-4-enoic acid |

96886-56-5 | 95% | 500MG |

¥ 2,204.00 | 2023-03-16 | |

| abcr | AB259179-1 g |

(R)-a-Allylalanine (>98%, >98%ee) (H-D-aMeGly(All)-OH); . |

96886-56-5 | 1g |

€892.00 | 2023-06-22 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R849782-250mg |

(R)-2-(2'-propylenyl)alanine |

96886-56-5 | >97% | 250mg |

1,188.00 | 2021-05-17 | |

| Chemenu | CM100705-1g |

(R)-2-amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 1g |

$469 | 2021-06-09 | |

| Cooke Chemical | S396879-100mg |

(R)-(+)-α-Allylalanine |

96886-56-5 | ≥98.0%(HPLC) | 100mg |

RMB 990.17 | 2025-02-21 | |

| TRC | A014933-250mg |

a-Me-D-Gly(Allyl)-OH |

96886-56-5 | 250mg |

$ 645.00 | 2022-06-08 | ||

| eNovation Chemicals LLC | Y1044305-100mg |

(R)-2-Amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 100mg |

$80 | 2024-06-07 | |

| abcr | AB259179-1g |

(R)-a-Allylalanine (H-D-aMeGly(All)-OH); . |

96886-56-5 | 1g |

€842.20 | 2025-03-19 | ||

| eNovation Chemicals LLC | Y0993621-1g |

(R)-2-amino-2-methylpent-4-enoic acid |

96886-56-5 | 95% | 1g |

$300 | 2025-02-19 |

(2R)-2-amino-2-methyl-pent-4-enoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 12 h, 100 °C

1.2 Reagents: Amberlite IR 120

1.2 Reagents: Amberlite IR 120

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt

1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux

1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux

リファレンス

- Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal Derivatives, Journal of the American Chemical Society, 2016, 138(1), 265-271

合成方法 3

はんのうじょうけん

1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate , Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran

1.2 Reagents: Lithium diisopropylamide

1.3 -

1.2 Reagents: Lithium diisopropylamide

1.3 -

リファレンス

- Study of a new asymmetric synthesis of α-amino acids, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene

リファレンス

- Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditions, Tetrahedron, 2001, 57(13), 2491-2498

合成方法 5

はんのうじょうけん

リファレンス

- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923

合成方法 6

はんのうじょうけん

リファレンス

- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, , 385-482

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (1988), 305-12

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene

1.2 Reagents: Silica

1.2 Reagents: Silica

リファレンス

- The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen), Tetrahedron Letters, 2001, 42(45), 8093-8096

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 9 h, 20 - 25 °C

1.2 Reagents: Acetic acid

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water

1.2 Reagents: Acetic acid

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water

リファレンス

- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965

合成方法 10

はんのうじょうけん

リファレンス

- Enantiospecific alkylations of alanine, Journal of the Chemical Society, 1998, (1998), 257-264

合成方法 11

はんのうじょうけん

リファレンス

- Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-diones, Journal of Organic Chemistry, 1990, 55(20), 5437-9

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

リファレンス

- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Water Solvents: Water

リファレンス

- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene

1.2 -

1.2 -

リファレンス

- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

合成方法 15

はんのうじょうけん

リファレンス

- Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexes, Khimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

リファレンス

- New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditions, Hayastani Kimiakan Handes, 2005, 58(3), 65-73

合成方法 17

はんのうじょうけん

1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt

1.2 Reagents: Ammonia Solvents: Water ; rt

1.2 Reagents: Ammonia Solvents: Water ; rt

リファレンス

- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

合成方法 18

はんのうじょうけん

リファレンス

- Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagine, Tetrahedron, 1999, 55(34), 10413-10424

(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials

- L-Alanine, N-[(4-chlorophenyl)methylene]-, methyl ester

- [N(E)]-N-(Phenylmethylene)-L-alanine 1-methylethyl ester

- L-Alanine, N-[(2-hydroxyphenyl)methylene]-, phenylmethyl ester

- Alanine, N-(phenylmethylene)-, 1-methylethyl ester

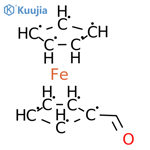

- (2S,4R)-3-Benzoyl-2-(1,1-dimethylethyl)-4-methyl-4-(2-propen-1-yl)-5-oxazolidinone

- 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-methyl-4-(2-propen-1-yl)-, (4R)-

(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products

(2R)-2-amino-2-methyl-pent-4-enoic acid 関連文献

-

Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527

96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid) 関連製品

- 64298-91-5(4-Pentenoic acid,2-amino-2-methyl-)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid

清らかである:99%

はかる:1g

価格 ($):236.0